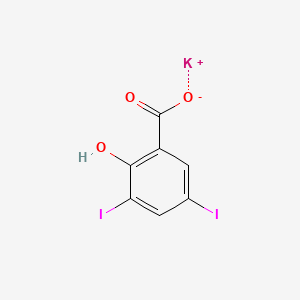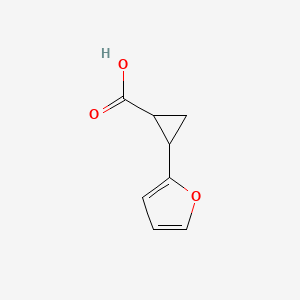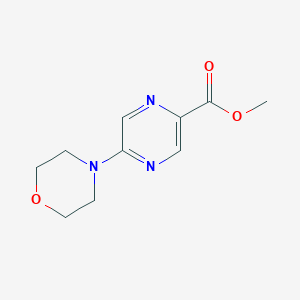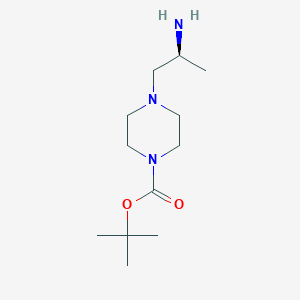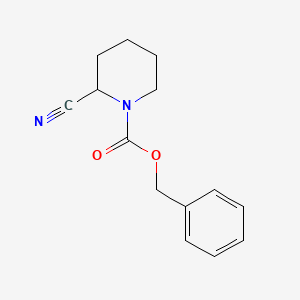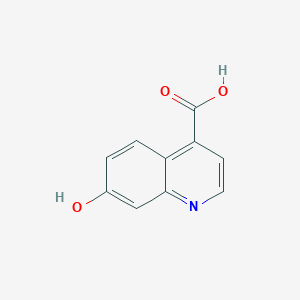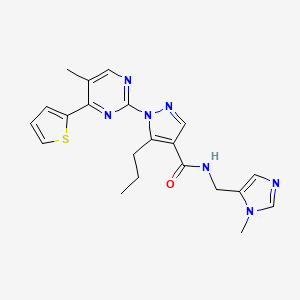
7-Chloro-N-isopropylquinolin-4-amine
説明
“7-Chloro-N-isopropylquinolin-4-amine” is a chemical compound with the formula C12H13ClN2 and a molecular weight of 220.7 g/mol . It is a derivative of 7-Chloro-4-quinolinamine .
Synthesis Analysis
The synthesis of 7-Chloro-4-quinolinamine derivatives, which are structurally similar to this compound, has been reported in the literature . These derivatives have been synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their spatial arrangement.
科学的研究の応用
Anticancer Potential
7-Chloroquinoline derivatives have shown potential in cancer research. A study conducted by Zhang et al. (2007) demonstrated the effectiveness of various 4-aminoquinoline derivatives, including those with 7-chloroquinoline, in inhibiting the growth of human breast tumor cell lines. These compounds were found to be quite effective, with one specifically being more potent against MDA-MB 468 cells compared to chloroquine and amodiaquine (Zhang et al., 2007).
Antibacterial Properties
7-Chloroquinoline derivatives have also been investigated for their antibacterial properties. Al-Hiari et al. (2007) prepared new 8-nitrofluoroquinolone models and found that derivatives of 7-chloroquinoline demonstrated significant antibacterial activity against both gram-positive and gram-negative strains. Specific derivatives showed high activity against S. aureus (Al-Hiari et al., 2007).
Anti-Plasmodial and Antimalarial Activity
Beagley et al. (2003) reported the synthesis of new compounds with 7-chloroquinolin-4-yl, which exhibited significant antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. Their study highlights the potential of these compounds in developing new antimalarial drugs (Beagley et al., 2003).
Antioxidant Activity
Bocchini et al. (2020) synthesized selenium-containing 7-chloroN(arylselanyl)quinolin-4-amines, which demonstrated significant antioxidant potential in various assays. These compounds showed considerable effectiveness in inhibiting radicals and in superoxide dismutase-like activity, highlighting their potential as antioxidants (Bocchini et al., 2020).
Antimicrobial Activity
H. Bhatt and Y. Agrawal (2010) explored the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, which demonstrated broad-spectrum antimicrobial activity against various microorganisms, particularly against Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).
Antiprotozoal Activity
Faist et al. (2017) prepared ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine with notable antiprotozoal activities. Some compounds were found to be equally or more active than chloroquine against Plasmodium falciparum strains, demonstrating their potential in treating protozoal infections (Faist et al., 2017).
Safety and Hazards
特性
IUPAC Name |
7-chloro-N-propan-2-ylquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-8(2)15-11-5-6-14-12-7-9(13)3-4-10(11)12/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBOTNXWWJRACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651909 | |
| Record name | 7-Chloro-N-(propan-2-yl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036623-49-0 | |
| Record name | 7-Chloro-N-(propan-2-yl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








